molecular formula C16H34N2S B14526461 N-Butyl-N'-undecylthiourea CAS No. 62552-38-9

N-Butyl-N'-undecylthiourea

Cat. No.: B14526461
CAS No.: 62552-38-9
M. Wt: 286.5 g/mol
InChI Key: BPNYGBGYVYWBCZ-UHFFFAOYSA-N
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Description

N-Butyl-N’-undecylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound N-Butyl-N’-undecylthiourea has the molecular formula C16H34N2S and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N’-undecylthiourea can be synthesized through the reaction of N-butylamine and N’-undecylisothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

N-butylamine+N’-undecylisothiocyanateN-Butyl-N’-undecylthiourea\text{N-butylamine} + \text{N'-undecylisothiocyanate} \rightarrow \text{N-Butyl-N'-undecylthiourea} N-butylamine+N’-undecylisothiocyanate→N-Butyl-N’-undecylthiourea

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N’-undecylthiourea may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-undecylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Butyl-N’-undecylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-Butyl-N’-undecylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-phenylthiourea
  • N-Butyl-N’-methylthiourea
  • N-Butyl-N’-ethylthiourea

Uniqueness

N-Butyl-N’-undecylthiourea is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties make it particularly useful in applications where interaction with lipid membranes is crucial.

Properties

CAS No.

62552-38-9

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-butyl-3-undecylthiourea

InChI

InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-12-13-15-18-16(19)17-14-6-4-2/h3-15H2,1-2H3,(H2,17,18,19)

InChI Key

BPNYGBGYVYWBCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=S)NCCCC

Origin of Product

United States

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